![molecular formula C19H21N3O3S B2418601 5-[(Cyclopentylamino)sulfonyl]indolinyl 4-pyridyl ketone CAS No. 898657-38-0](/img/structure/B2418601.png)
5-[(Cyclopentylamino)sulfonyl]indolinyl 4-pyridyl ketone
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Description
5-[(Cyclopentylamino)sulfonyl]indolinyl 4-pyridyl ketone is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of various kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase 3 (GSK-3), and Janus kinase 2 (JAK2).
Scientific Research Applications
Synthesis of Heterocyclic Compounds
A notable application involves the synthesis of 2,3-fused pyrroles and substituted indoles through rhodium-catalyzed reactions, demonstrating an effective pathway to synthesize complex heterocyclic structures from simpler cyclic ketones. This methodology could be extended to synthesize indoles, highlighting its potential in creating compounds with similar structural features to "5-[(Cyclopentylamino)sulfonyl]indolinyl 4-pyridyl ketone" (Alford, Spangler, & Davies, 2013).
Novel Reagents and Cyclization Reactions
Research has also focused on developing new reagents and cyclization reactions, such as the use of difluoromethyl 2-pyridyl sulfone as an efficient gem-difluoroolefination reagent for aldehydes and ketones. This compound acts as a precursor in reactions, potentially akin to the functionalities present in "5-[(Cyclopentylamino)sulfonyl]indolinyl 4-pyridyl ketone" (Zhao, Huang, Zhu, & Hu, 2010).
Functionalization and Modification of Heterocycles
The preparation and functionalization of indoles and related heterocycles using various synthetic strategies are central to medicinal chemistry and material science. For instance, palladium-catalyzed intermolecular directed C-H amidation of aromatic ketones presents a methodology for introducing amide functionalities, potentially applicable to modifying the structure of "5-[(Cyclopentylamino)sulfonyl]indolinyl 4-pyridyl ketone" (Xiao et al., 2011).
properties
IUPAC Name |
N-cyclopentyl-1-(pyridine-4-carbonyl)-2,3-dihydroindole-5-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c23-19(14-7-10-20-11-8-14)22-12-9-15-13-17(5-6-18(15)22)26(24,25)21-16-3-1-2-4-16/h5-8,10-11,13,16,21H,1-4,9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIXRJSRRZLTOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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